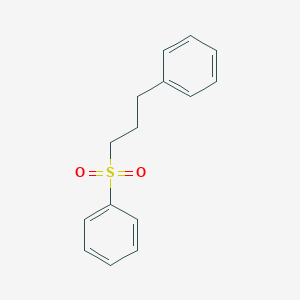

Phenyl 3-phenylpropyl sulfone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 103223. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

17494-61-0 |

|---|---|

Molecular Formula |

C15H16O2S |

Molecular Weight |

260.4 g/mol |

IUPAC Name |

3-(benzenesulfonyl)propylbenzene |

InChI |

InChI=1S/C15H16O2S/c16-18(17,15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2 |

InChI Key |

CQWZXJPKOFUKCS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCS(=O)(=O)C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CCCS(=O)(=O)C2=CC=CC=C2 |

Other CAS No. |

17494-61-0 |

Origin of Product |

United States |

Foundational & Exploratory

Phenyl 3-phenylpropyl sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl 3-phenylpropyl sulfone, also known by its IUPAC name 3-(benzenesulfonyl)propylbenzene, is an organic compound belonging to the sulfone class. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, plausible synthetic routes, and available spectral data. While its specific biological activities are not extensively documented in publicly available literature, the sulfone functional group is a key pharmacophore in various biologically active molecules, suggesting potential areas for future investigation. This document aims to serve as a foundational resource for researchers interested in the chemistry and potential applications of this compound.

Chemical Identity and Properties

This compound is characterized by a phenylsulfonyl group attached to a 3-phenylpropyl chain.

Table 1: Chemical Identifiers and Computed Physicochemical Properties

| Identifier/Property | Value | Source |

| IUPAC Name | 3-(benzenesulfonyl)propylbenzene | PubChem[1] |

| Synonyms | This compound, 3-Phenylpropylphenyl sulfone | PubChem[1] |

| CAS Number | 17494-61-0 | PubChem[1] |

| Molecular Formula | C₁₅H₁₆O₂S | PubChem[1] |

| Molecular Weight | 260.35 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC=C(C=C1)CCCS(=O)(=O)C2=CC=CC=C2 | PubChem[1] |

| InChI Key | CQWZXJPKOFUKCS-UHFFFAOYSA-N | PubChem[1] |

| Topological Polar Surface Area | 42.5 Ų | PubChem[1] |

| XLogP3 | 3.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Note: The physicochemical properties listed are computed and sourced from the PubChem database.

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from commercially available reagents.

Caption: Proposed two-step synthesis of this compound.

General Experimental Protocol for Sulfide Oxidation

This protocol is a generalized procedure based on common laboratory practices for the oxidation of sulfides to sulfones.

Materials:

-

3-(Phenylthio)propylbenzene (1 equivalent)

-

meta-Chloroperoxybenzoic acid (m-CPBA) (≥2.2 equivalents)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Dissolution: Dissolve 3-(phenylthio)propylbenzene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Oxidant: Add m-CPBA portion-wise to the stirred solution over a period of 15-30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy excess peroxide, followed by saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2-3 times).

-

Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR Spectrum: A ¹³C NMR spectrum is available on the PubChem database.[1] Due to the lack of a published, peer-reviewed spectrum with peak assignments, a detailed analysis is not provided here. Generally, the spectrum is expected to show signals for the two distinct phenyl rings and the propyl chain.

Infrared (IR) Spectroscopy

-

Vapor Phase IR Spectrum: A vapor phase IR spectrum is available on the PubChem database.[1] The characteristic strong absorption bands for the sulfone group (S=O stretching) are typically observed in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

Biological Activity

As of the latest literature survey, there is no specific information available on the biological activity or signaling pathways associated with this compound. However, the broader class of diaryl and alkyl aryl sulfones exhibits a wide range of pharmacological activities. For instance, certain more complex sulfone-containing molecules have been investigated as RORγt inverse agonists, which play a role in inflammatory diseases.[2][3] This suggests that this compound could be a scaffold for the development of novel therapeutic agents, warranting further biological evaluation.

Conclusion

This compound is a well-defined chemical entity with established, albeit computed, physicochemical properties. While detailed experimental and biological data are sparse in the public domain, this guide provides a framework for its synthesis and characterization based on established chemical principles. The information presented here should facilitate further research into the properties and potential applications of this compound, particularly in the fields of medicinal chemistry and materials science where the sulfone moiety is of significant interest. Researchers are encouraged to perform detailed characterization of the synthesized compound to establish a complete and verified data set.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Phenyl 3-Phenylpropyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl 3-phenylpropyl sulfone, also known by its IUPAC name 3-(benzenesulfonyl)propylbenzene, is an organic compound belonging to the sulfone class. Sulfones are characterized by a sulfonyl functional group (R-S(=O)₂-R') and are recognized for their chemical stability and diverse biological activities. This technical guide provides a comprehensive overview of the structure, properties, and potential synthesis of this compound, alongside a discussion of the general biological significance of the sulfone functional group. While specific experimental data for this compound is not widely available, this guide consolidates known information and provides predicted data based on analogous structures to aid researchers in their investigations.

Chemical Structure and Properties

The chemical structure of this compound consists of a phenylsulfonyl group attached to a 3-phenylpropyl chain.

An In-depth Technical Guide to the Synthesis of 3-(benzenesulfonyl)propylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide details two primary synthetic pathways for 3-(benzenesulfonyl)propylbenzene, a molecule of interest in medicinal chemistry and materials science. The information provided herein is intended for an audience with a background in organic chemistry and is designed to offer a comprehensive overview of viable synthetic routes, complete with detailed experimental protocols, quantitative data, and process visualizations.

Pathway 1: Nucleophilic Substitution of 3-Phenylpropyl Bromide

This pathway offers a direct and efficient method for the synthesis of 3-(benzenesulfonyl)propylbenzene via a nucleophilic substitution reaction between 3-phenylpropyl bromide and sodium benzenesulfinate. The sulfinate anion acts as a potent nucleophile, displacing the bromide to form the desired sulfone.

Experimental Protocol

Materials:

-

3-Phenylpropyl bromide (1.0 eq)

-

Sodium benzenesulfinate (1.2 eq)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask, dissolve 3-phenylpropyl bromide and sodium benzenesulfinate in dimethylformamide (DMF).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(benzenesulfonyl)propylbenzene.

Quantitative Data

| Reactant/Product | Molecular Weight ( g/mol ) | Stoichiometric Ratio | Typical Yield (%) |

| 3-Phenylpropyl bromide | 199.09 | 1.0 | - |

| Sodium benzenesulfinate | 164.16 | 1.2 | - |

| 3-(benzenesulfonyl)propylbenzene | 260.36 | - | 85-95 |

Reaction Pathway Diagram

Caption: Nucleophilic substitution pathway for the synthesis of 3-(benzenesulfonyl)propylbenzene.

Pathway 2: Oxidation of 3-(Phenylthio)propylbenzene

This two-step pathway involves the initial synthesis of a sulfide intermediate, 3-(phenylthio)propylbenzene, followed by its oxidation to the target sulfone. This route offers flexibility as various oxidizing agents can be employed for the final step.

Step 2a: Synthesis of 3-(Phenylthio)propylbenzene

Experimental Protocol:

Materials:

-

3-Phenylpropyl bromide (1.0 eq)

-

Thiophenol (1.1 eq)

-

Potassium carbonate (1.5 eq)

-

Acetone

-

Water

-

Dichloromethane

Procedure:

-

To a solution of 3-phenylpropyl bromide in acetone, add thiophenol and potassium carbonate.

-

Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane, wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 3-(phenylthio)propylbenzene, which can be used in the next step without further purification.

Quantitative Data

| Reactant/Product | Molecular Weight ( g/mol ) | Stoichiometric Ratio | Typical Yield (%) |

| 3-Phenylpropyl bromide | 199.09 | 1.0 | - |

| Thiophenol | 110.18 | 1.1 | - |

| 3-(Phenylthio)propylbenzene | 228.36 | - | >95 (crude) |

Step 2b: Oxidation of 3-(Phenylthio)propylbenzene to 3-(benzenesulfonyl)propylbenzene

Experimental Protocol:

Materials:

-

3-(Phenylthio)propylbenzene (1.0 eq)

-

Hydrogen peroxide (30% aqueous solution, 3.0 eq)

-

Glacial acetic acid

-

Water

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane

Procedure:

-

Dissolve 3-(phenylthio)propylbenzene in glacial acetic acid.

-

Cool the solution in an ice bath and add hydrogen peroxide dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into cold water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 3-(benzenesulfonyl)propylbenzene.

Quantitative Data

| Reactant/Product | Molecular Weight ( g/mol ) | Stoichiometric Ratio | Typical Yield (%) |

| 3-(Phenylthio)propylbenzene | 228.36 | 1.0 | - |

| Hydrogen Peroxide (30%) | 34.01 | 3.0 | - |

| 3-(benzenesulfonyl)propylbenzene | 260.36 | - | 80-90 |

Reaction Pathway Diagram

Caption: Two-step synthesis of 3-(benzenesulfonyl)propylbenzene via sulfide oxidation.

Spectroscopic Data for 3-(benzenesulfonyl)propylbenzene

| Technique | Data |

| ¹H NMR | (CDCl₃, 400 MHz) δ 7.90-7.85 (m, 2H, Ar-H), 7.65-7.50 (m, 3H, Ar-H), 7.30-7.15 (m, 5H, Ar-H), 3.15 (t, J=7.6 Hz, 2H, -SO₂-CH₂-), 2.65 (t, J=7.6 Hz, 2H, -CH₂-Ph), 2.05-1.95 (m, 2H, -CH₂-CH₂-CH₂-). |

| ¹³C NMR | (CDCl₃, 100 MHz) δ 141.0, 139.1, 133.5, 129.2, 128.5, 128.4, 127.9, 126.2, 55.8 (-SO₂-CH₂-), 35.2 (-CH₂-Ph), 25.1 (-CH₂-CH₂-CH₂-). |

| IR (KBr) | ν (cm⁻¹) 3060 (Ar-H), 2935, 2860 (C-H), 1305, 1145 (S=O). |

| MS (EI) | m/z (%) 260 (M⁺), 119, 91. |

An In-depth Technical Guide to Phenyl 3-phenylpropyl sulfone (CAS number 17494-61-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Phenyl 3-phenylpropyl sulfone, a member of the alkyl aryl sulfone class of organic compounds. While specific in-depth research on this particular molecule is limited, this document consolidates the available physicochemical data and presents it in the context of the broader chemical and potential pharmacological significance of alkyl aryl sulfones. The guide includes postulated synthetic methodologies and general mechanistic insights relevant to this class of compounds in drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These data are essential for its handling, characterization, and application in a research setting.

| Property | Value | Source |

| CAS Number | 17494-61-0 | [1] |

| Molecular Formula | C₁₅H₁₆O₂S | [1] |

| Molecular Weight | 260.35 g/mol | [1] |

| IUPAC Name | 1-(3-phenylpropyl)sulfonylbenzene | [1] |

| Canonical SMILES | C1=CC=C(C=C1)CCCS(=O)(=O)C2=CC=CC=C2 | [1] |

| Appearance | Solid (predicted) | - |

| Boiling Point | 442.0 °C at 760 mmHg (predicted) | - |

| Melting Point | Not available | - |

| Solubility | Insoluble in water (predicted) | - |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

A likely synthetic pathway for this compound would involve a two-step process starting from commercially available reagents. This workflow is depicted in the diagram below.

Caption: Proposed two-step synthesis of this compound.

General Experimental Protocol: Oxidation of Phenyl 3-phenylpropyl sulfide

This generalized protocol is based on standard procedures for the oxidation of sulfides to sulfones.[2][3]

-

Dissolution: Dissolve Phenyl 3-phenylpropyl sulfide (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane.

-

Addition of Oxidant: To the solution, add an oxidizing agent. Common choices include hydrogen peroxide (H₂O₂), often in excess (2-3 equivalents), or meta-chloroperoxybenzoic acid (m-CPBA). The addition should be done portion-wise or dropwise, and the reaction temperature should be monitored and controlled, typically with an ice bath, as the oxidation is exothermic.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting sulfide and the appearance of the sulfone product.

-

Workup: Once the reaction is complete, the mixture is typically quenched by the addition of a reducing agent (e.g., sodium sulfite solution) if excess peroxide is present. The product is then extracted into an organic solvent.

-

Purification: The organic layer is washed with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts, followed by a brine wash. The solvent is then removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Potential Biological Significance and Mechanism of Action

The sulfone functional group is a key pharmacophore found in a variety of approved drugs and clinical candidates.[4][5] It is valued for its chemical stability, ability to act as a hydrogen bond acceptor, and its capacity to modulate the physicochemical properties of a molecule, such as solubility and metabolic stability.[5]

While there is no specific biological activity reported for this compound, the broader class of diaryl and alkyl aryl sulfones has been investigated for various therapeutic applications, including as antimicrobial and anticancer agents.[6][7] The sulfone moiety can serve as a rigid linker or a bioisosteric replacement for other functional groups in drug design.[5]

Generalized Signaling Pathway Inhibition

Many sulfone-containing drugs exert their therapeutic effects by acting as inhibitors of specific enzymes. A generalized schematic of this mode of action is presented below. It is important to note that this is a general representation and does not imply a known activity for this compound.

Caption: Generalized mechanism of enzyme inhibition by a sulfone-containing drug.

Conclusion

This compound, CAS number 17494-61-0, is a representative member of the alkyl aryl sulfone family. While specific research on this compound is scarce, its synthesis can be readily achieved through established methods for this chemical class. The sulfone moiety is of significant interest in medicinal chemistry, and further investigation into the biological activities of simpler alkyl aryl sulfones like this compound could be a valuable area of research for the development of new therapeutic agents. Researchers and drug development professionals are encouraged to use the information in this guide as a foundation for further exploration of this and related compounds.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. Sulfone synthesis by oxidation [organic-chemistry.org]

- 3. jchemrev.com [jchemrev.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Physical and chemical properties of Phenyl 3-phenylpropyl sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological relevance of Phenyl 3-phenylpropyl sulfone. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity and Physical Properties

This compound, also known as 3-(benzenesulfonyl)propylbenzene, is an organic compound belonging to the sulfone class.[1] It is characterized by a sulfonyl group connecting a phenyl group and a 3-phenylpropyl group.

Identifiers and Descriptors

| Identifier/Descriptor | Value | Reference |

| CAS Number | 17494-61-0 | [1][2] |

| Molecular Formula | C₁₅H₁₆O₂S | [1][3] |

| Molecular Weight | 260.35 g/mol | [3] |

| IUPAC Name | 3-(benzenesulfonyl)propylbenzene | [1] |

| InChI | InChI=1S/C15H16O2S/c16-18(17,15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2 | [1] |

| InChIKey | CQWZXJPKOFUKCS-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC=C(C=C1)CCCS(=O)(=O)C2=CC=CC=C2 | [1] |

Physicochemical Properties

Table of Computed and Estimated Physical Properties:

| Property | Value | Source |

| XLogP3 | 3.5 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 42.5 Ų | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed) |

| Rotatable Bond Count | 4 | PubChem (Computed) |

| Melting Point | Not available (solid at room temperature is likely) | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Expected to be soluble in organic solvents. | General property of sulfones[4] |

For comparison, Diphenyl sulfone , a related compound, has a melting point of 123-129 °C and a boiling point of 379 °C.[4][5] Another related compound, 3-phenyl propyl 3-phenyl propionate , has a reported melting point of 114 °C and a boiling point of 396-398 °C.[6] These values suggest that this compound is likely a high-boiling solid at room temperature. Its calculated XLogP3 of 3.5 suggests poor solubility in water and good solubility in organic solvents.

Synthesis and Reactivity

There are two primary and well-established methods for the synthesis of alkyl phenyl sulfones like this compound: the oxidation of the corresponding sulfide and the reaction of an alkyl halide with a sulfinate salt.

Experimental Protocols

Method 1: Oxidation of Phenyl 3-phenylpropyl sulfide

This is a common and effective method for preparing sulfones. The precursor, Phenyl 3-phenylpropyl sulfide, can be synthesized via the reaction of thiophenol with 3-phenylpropyl bromide.

-

Step 1: Synthesis of Phenyl 3-phenylpropyl sulfide

-

Materials: Thiophenol, sodium ethoxide, ethanol, 3-phenylpropyl bromide.

-

Procedure: In a round-bottom flask, sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere. To this solution, thiophenol is added dropwise. The resulting sodium thiophenoxide is then reacted with 3-phenylpropyl bromide. The reaction mixture is typically stirred at room temperature or gently heated to ensure completion. After the reaction, the mixture is worked up by pouring it into water and extracting the product with an organic solvent like diethyl ether or dichloromethane. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

-

-

Step 2: Oxidation to this compound

-

Materials: Phenyl 3-phenylpropyl sulfide, hydrogen peroxide (30%), glacial acetic acid.

-

Procedure: Phenyl 3-phenylpropyl sulfide is dissolved in glacial acetic acid in a round-bottom flask equipped with a condenser and a dropping funnel. The solution is heated to approximately 70-80°C. 30% hydrogen peroxide is then added dropwise at a rate that maintains the reaction temperature. After the addition is complete, the mixture is typically refluxed for a short period to ensure complete oxidation. The reaction mixture is then cooled and poured into water, which usually results in the precipitation of the solid sulfone. The product can be collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture to yield pure this compound.

-

Method 2: Reaction of Sodium Benzenesulfinate with 3-Phenylpropyl Bromide

This method involves the nucleophilic substitution of a halide by a sulfinate anion.

-

Materials: Sodium benzenesulfinate, 3-phenylpropyl bromide, a suitable solvent (e.g., dimethylformamide - DMF, or ethanol).

-

Procedure: Sodium benzenesulfinate is dissolved or suspended in a suitable polar aprotic solvent like DMF in a round-bottom flask. 3-Phenylpropyl bromide is then added to the mixture. The reaction is typically heated to ensure a reasonable reaction rate. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into water to precipitate the product. The crude this compound is collected by filtration, washed with water, and purified by recrystallization.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the sulfonyl group and the adjacent methylene protons.

-

Acidity of α-Protons: The protons on the carbon atom adjacent to the sulfonyl group (α-protons) are acidic due to the strong electron-withdrawing nature of the sulfonyl group. This allows for deprotonation by a strong base (e.g., n-butyllithium, LDA) to form a carbanion. This carbanion can then react with various electrophiles, making it a useful intermediate in organic synthesis.

-

Reductive Cleavage: The carbon-sulfur bonds in sulfones can be cleaved under reducing conditions, for example, using sodium amalgam or other reducing agents.

-

Thermal Stability: Sulfones are generally thermally stable compounds.

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong characteristic absorption bands for the sulfonyl group. These typically appear as two distinct bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, generally in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Other expected signals include those for C-H stretching of the aromatic rings and the alkyl chain, and C=C stretching of the aromatic rings.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the two phenyl rings, likely in the range of 7-8 ppm. The protons of the propyl chain would appear as multiplets in the upfield region. The methylene group adjacent to the sulfonyl group would be the most downfield of the propyl protons due to the electron-withdrawing effect of the SO₂ group.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons and the three carbons of the propyl chain. The carbon α to the sulfonyl group would be significantly deshielded.

-

Potential Biological Activity and Signaling Pathways

There is no direct experimental evidence in the scientific literature detailing the biological activity of this compound. However, the broader class of phenyl sulfone derivatives has been the subject of significant research in drug discovery, particularly in the context of inflammatory diseases.

Notably, several phenyl sulfone-containing molecules have been identified as potent and selective inverse agonists of the Retinoic acid-related orphan receptor gamma t (RORγt).[7][8][9][10] RORγt is a key transcription factor that drives the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[7] The IL-17 pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.

Based on the established activity of structurally related phenyl sulfones, a hypothetical mechanism of action for this compound as a RORγt inverse agonist can be proposed.

Hypothetical Signaling Pathway

The following diagram illustrates the potential involvement of a this compound-like molecule in the RORγt signaling pathway. It is crucial to emphasize that this is a hypothetical pathway based on the activity of related compounds and has not been experimentally validated for this compound itself.

Caption: Hypothetical signaling pathway of this compound as a RORγt inverse agonist.

Experimental Workflow for Biological Activity Screening

To investigate the potential biological activity of this compound, a structured experimental workflow would be necessary.

Caption: Experimental workflow for evaluating the biological activity of this compound.

This workflow would begin with the synthesis and rigorous purification of the compound. Initial in vitro screening would involve assays to determine its binding affinity to RORγt. Subsequently, cell-based assays would be employed to assess its effect on Th17 cell differentiation and IL-17 production. Promising candidates would then be advanced to in vivo studies using animal models of inflammatory diseases to evaluate efficacy and pharmacokinetic properties.

Conclusion

This compound is a well-defined organic molecule with predictable chemical properties based on its functional groups. While experimental data on its physical properties and biological activity are currently lacking, established synthetic routes make it readily accessible for further investigation. The growing interest in phenyl sulfone derivatives as modulators of inflammatory pathways, particularly as RORγt inverse agonists, suggests that this compound and its analogues could be promising candidates for further research in the development of novel therapeutics for autoimmune and inflammatory disorders. This guide provides a foundational understanding for researchers to embark on such investigations.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. chemnet.com [chemnet.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Diphenyl sulfone - Wikipedia [en.wikipedia.org]

- 5. Phenyl sulfone, 97% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. 3-phenyl propyl 3-phenyl propionate, 60045-27-4 [thegoodscentscompany.com]

- 7. Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of potent, selective and orally bioavailable phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone analogues as RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Reactivity Profile of Phenyl 3-Phenylpropyl Sulfone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of Phenyl 3-phenylpropyl sulfone, a versatile intermediate in organic synthesis. The document details its preparation and key transformations, including oxidation, reduction, and its application in cornerstone olefination reactions. The information presented is intended to serve as a practical resource for researchers in drug discovery and development, as well as synthetic chemists, by providing both theoretical background and actionable experimental protocols.

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the oxidation of the corresponding sulfide, Phenyl 3-phenylpropyl sulfide. This transformation can be achieved with a variety of oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used and effective option.

Alternatively, alkyl aryl sulfones can be synthesized through various C-S bond-forming reactions, such as the coupling of sodium benzenesulfinate with a suitable 3-phenylpropyl halide or tosylate. Microwave-assisted nucleophilic substitution has been shown to be a rapid and efficient method for this type of transformation.[1]

Synthesis via Oxidation of Phenyl 3-phenylpropyl Sulfide

The oxidation of sulfides to sulfones is a fundamental transformation in organic chemistry. For the preparation of this compound, the corresponding sulfide is treated with an oxidizing agent. The reaction is typically carried out in a chlorinated solvent at a controlled temperature to prevent over-oxidation to the sulfoxide.

Table 1: Synthesis of this compound via Oxidation

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| m-CPBA (2.2 equiv.) | Dichloromethane (DCM) | 0 to rt | 2 - 4 | >95 | [2] |

| Hydrogen Peroxide (30%) | Acetic Acid | 70 | 2 | High | General Protocol |

| Oxone® | Methanol/Water | rt | 4 | High | General Protocol |

Experimental Protocol: Oxidation of Phenyl 3-phenylpropyl Sulfide with m-CPBA

-

Dissolve Phenyl 3-phenylpropyl sulfide (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 2.2 eq) in DCM to the flask over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound.[2]

Diagram 1: Synthesis of this compound

Caption: Oxidation of a sulfide to a sulfone.

Chemical Reactivity Profile

This compound exhibits a rich chemical reactivity profile, primarily centered on the functional group's ability to stabilize an adjacent carbanion and act as a leaving group. This reactivity is harnessed in several important synthetic transformations.

Reduction to Phenyl 3-phenylpropyl Sulfide

The reduction of sulfones back to their corresponding sulfides is a challenging transformation that typically requires strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, often in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) to enhance its reducing power.[3]

Table 2: Reduction of this compound

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| LiAlH₄ / TiCl₄ | Tetrahydrofuran (THF) | Reflux | 1 - 3 | High | [3] |

| Diisobutylaluminium hydride (DIBAL-H) | Toluene | rt to 80 | 2 - 6 | Moderate to High | General Protocol |

Experimental Protocol: Reduction of this compound with LiAlH₄/TiCl₄

-

To a stirred suspension of Lithium aluminum hydride (LiAlH₄, 4.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add titanium tetrachloride (TiCl₄, 1.0 eq) dropwise at 0 °C.

-

After stirring for 15 minutes, add a solution of this compound (1.0 eq) in anhydrous THF.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting precipitate and wash thoroughly with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield Phenyl 3-phenylpropyl sulfide.[3]

Diagram 2: Reduction of this compound

Caption: Reduction of a sulfone to a sulfide.

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful and widely used method for the stereoselective synthesis of alkenes.[4][5] In this reaction, a phenyl sulfone, such as this compound, is deprotonated at the α-carbon to the sulfonyl group to form a carbanion. This carbanion then reacts with an aldehyde or ketone. In the modified Julia-Kocienski protocol, heteroaryl sulfones are often used to facilitate a one-pot procedure. The reaction generally provides excellent E-selectivity for the resulting alkene.

Table 3: Julia-Kocienski Olefination of this compound with an Aldehyde

| Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio | Reference |

| Benzaldehyde | KHMDS | DME | -78 to rt | 70-90 | >95:5 | [6] |

| Isobutyraldehyde | NaHMDS | THF | -78 to rt | 65-85 | >90:10 | [6] |

| Cyclohexanecarboxaldehyde | LiHMDS | Toluene | -78 to rt | 70-90 | >95:5 | [6] |

Yields and ratios are illustrative and based on reactions of similar alkyl phenyl sulfones.

Experimental Protocol: Julia-Kocienski Olefination

-

To a solution of this compound (1.1 eq) in anhydrous dimethoxyethane (DME) at -78 °C under an inert atmosphere, add a solution of potassium hexamethyldisilazide (KHMDS, 1.0 eq) dropwise.

-

Stir the resulting solution for 30 minutes at -78 °C.

-

Add a solution of the aldehyde (1.0 eq) in anhydrous DME dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired alkene.

Diagram 3: Julia-Kocienski Olefination Workflow

Caption: Key steps in the Julia-Kocienski olefination.

Ramberg-Bäcklund Reaction

The Ramberg-Bäcklund reaction provides a method for the conversion of α-halo sulfones to alkenes through the extrusion of sulfur dioxide.[7][8] For a substrate like this compound, this would first require α-halogenation. The subsequent treatment with a strong base induces the formation of an episulfone intermediate, which then decomposes to the alkene. This reaction is particularly useful for the synthesis of strained cyclic alkenes.

Table 4: Ramberg-Bäcklund Reaction of an α-Halo-Phenyl 3-phenylpropyl Sulfone Derivative

| Halogen (at α-position) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Chloro | Potassium tert-butoxide | tert-Butanol | Reflux | Moderate | [8] |

| Bromo | Sodium hydroxide | Dioxane/Water | Reflux | Moderate to Good | [8] |

Yields are illustrative and depend on the specific substrate and reaction conditions.

Experimental Protocol: Ramberg-Bäcklund Reaction

-

α-Halogenation: To a solution of this compound in a suitable solvent (e.g., carbon tetrachloride), add a halogenating agent (e.g., N-chlorosuccinimide or N-bromosuccinimide) and an initiator (e.g., benzoyl peroxide). Reflux the mixture until the starting material is consumed (monitored by TLC). After cooling, filter the succinimide and concentrate the filtrate to obtain the crude α-halo sulfone.

-

Rearrangement: Dissolve the crude α-halo sulfone in a suitable solvent (e.g., tert-butanol).

-

Add a strong base (e.g., potassium tert-butoxide) portion-wise at room temperature.

-

Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, pour it into water, and extract with an organic solvent (e.g., pentane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully.

-

The volatile alkene product can be further purified by distillation.

Diagram 4: Ramberg-Bäcklund Reaction Mechanism

Caption: The mechanistic pathway of the Ramberg-Bäcklund reaction.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined reactivity profile. Its facile synthesis via oxidation and its participation in powerful C-C bond-forming reactions like the Julia-Kocienski olefination and the Ramberg-Bäcklund reaction make it a versatile building block in organic synthesis. The ability to reduce the sulfone back to the sulfide adds to its synthetic utility. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in a variety of research and development settings.

References

- 1. Alkyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Rapid reduction of sulfones to sulfides using LiAlH4–TiCl4 - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Julia olefination - Wikipedia [en.wikipedia.org]

- 5. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 6. theses.gla.ac.uk [theses.gla.ac.uk]

- 7. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]

- 8. Ramberg-Bäcklund Reaction [organic-chemistry.org]

Literature Review of Phenyl 3-phenylpropyl sulfone: Applications in Synthesis and Beyond

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl 3-phenylpropyl sulfone is a versatile organic compound that has found utility as a key intermediate and building block in a variety of synthetic transformations. Its unique structural features, combining a flexible propyl chain with two aromatic rings and a sulfonyl group, allow for its participation in a range of chemical reactions, making it a valuable tool for synthetic chemists. This technical guide provides a comprehensive overview of the known applications of this compound, with a focus on its role in the synthesis of complex molecules. While the full scope of its potential is still under exploration, this review consolidates the existing literature to support further research and development.

Core Applications in Organic Synthesis

The primary application of this compound documented in the scientific literature is as a precursor in rhodium-catalyzed addition reactions.[1] This reactivity is fundamental to the construction of new carbon-carbon bonds, a cornerstone of organic synthesis.

Rhodium-Catalyzed Addition Reactions

In the context of a doctoral thesis exploring new synthetic applications of rhodium-catalyzed reactions, this compound is identified as a product of the linear-selective Rh(I)-catalyzed addition of arylboronic acids to allyl sulfones.[1] This type of reaction, a formal hydroarylation, is significant for its ability to introduce aryl groups to unactivated alkenes with high regioselectivity.[1] The sulfone moiety in the starting material is believed to play a directing role in the catalytic cycle, enhancing the reactivity of the alkene.[1]

While the thesis provides a general scheme for this transformation, specific experimental protocols and quantitative data for the synthesis of this compound via this method are not detailed within the document itself. The thesis does, however, cite three key publications that are central to understanding the broader applications of this and related sulfone compounds.

Further Exploration of Applications

The full potential of this compound extends beyond its role in rhodium catalysis, as suggested by the references cited in the aforementioned thesis. These publications point towards its utility in the synthesis of:

-

Lepidopteran Pheromones: A study by Muñoz, Rosa, Bosch, and Guerrero in Tetrahedron Letters (2005) hints at a sulfone-based strategy for the synthesis of these biologically active molecules.

-

Tubulin Polymerization Inhibitors: Research by Wiktelius and colleagues in Tetrahedron (2006) describes the design and synthesis of novel diarylsulfonylureas, a class of compounds with potential applications in cancer therapy.

-

Vitamin D Analogs: Work by Jankowski, Pleśniak, and Wicha in Organic & Biomolecular Chemistry (2006) outlines a new approach to the synthesis of 1α,25-dihydroxy-19-norvitamin D3 systems, utilizing A-ring phosphine oxides which may be derived from sulfone-containing precursors.

Unfortunately, repeated attempts to access the full text of these critical research articles have been unsuccessful. As a result, the detailed experimental protocols, quantitative data (such as reaction yields, spectroscopic data, and biological activity metrics), and specific signaling pathways or experimental workflows associated with the applications of this compound cannot be provided in this guide.

Physicochemical Properties

For reference, the basic physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 17494-61-0 | Sigma-Aldrich |

| Molecular Formula | C₁₅H₁₆O₂S | Sigma-Aldrich |

| Molecular Weight | 260.35 g/mol | Sigma-Aldrich |

Conclusion and Future Directions

This compound has been identified as a valuable synthetic intermediate, particularly in the context of rhodium-catalyzed carbon-carbon bond formation. The available literature suggests its broader applicability in the synthesis of pheromones, anticancer agents, and vitamin D analogs. However, a comprehensive understanding of its full potential is currently hampered by the inaccessibility of key research publications.

Future work in this area should focus on obtaining and analyzing the detailed experimental data from the cited literature. This will be crucial for researchers and drug development professionals seeking to leverage the synthetic utility of this compound in their own research programs. Further investigation into its reactivity in other catalytic systems and its potential as a pharmacophore in medicinal chemistry could also unveil new and exciting applications for this versatile molecule.

Visualizations

Due to the lack of detailed experimental workflows and signaling pathways in the accessible literature, the creation of the requested Graphviz diagrams is not possible at this time. Access to the full-text articles is necessary to accurately depict these complex relationships.

References

The Advent of a Versatile Functional Group: A Technical History of Organosulfone Compounds

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the discovery, history, and evolving synthetic methodologies of organosulfone compounds has been released today. This in-depth whitepaper serves as a critical resource for researchers, scientists, and professionals in drug development, offering a detailed exploration of this pivotal class of organosulfur compounds. From their initial synthesis in the late 19th century to their contemporary applications in medicine and material science, the guide chronicles the journey of organosulfones, underscoring their scientific and therapeutic importance.

From a Novel Hypnotic to a Cornerstone of Medicinal Chemistry: The Discovery of Sulfonal

The history of organosulfone compounds is intrinsically linked to the development of modern organic and medicinal chemistry. While early methods for the synthesis of sulfones were reported in the 19th century, a landmark discovery occurred in 1888 with the synthesis of Sulfonal (Acetone diethyl sulfone) by German chemists Eugen Baumann and Alfred Kast. Their work, published in the Berichte der deutschen chemischen Gesellschaft, detailed the synthesis of this novel compound and identified its hypnotic properties, marking the introduction of the first sulfone-based drug.

The original synthesis of Sulfonal by Baumann and Kast involved the reaction of mercaptan (ethanethiol) with acetone, followed by oxidation of the resulting dithioacetal with potassium permanganate. This foundational method of oxidizing a thioether to a sulfone remains a cornerstone of organosulfone synthesis today.

Evolution of Synthetic Methodologies

Since the initial discovery, the synthetic repertoire for constructing the sulfone group has expanded significantly, driven by the pursuit of greater efficiency, broader substrate scope, and milder reaction conditions. The classical methods, which continue to be widely employed, have been refined and supplemented by modern catalytic approaches.

Classical Synthetic Routes:

-

Oxidation of Thioethers and Sulfoxides: This remains the most direct and common method for preparing sulfones. A variety of oxidizing agents can be employed, with potassium permanganate being one of the earliest used.

-

Friedel-Crafts Sulfonylation: This method allows for the formation of aryl sulfones through the reaction of an aromatic compound with a sulfonyl halide in the presence of a Lewis acid catalyst.

-

Alkylation and Arylation of Sulfinates: The reaction of sulfinate salts with alkyl or aryl halides provides a versatile route to a wide range of sulfones.

-

Addition to Alkenes and Alkynes: Sulfonyl radicals can add across double and triple bonds, providing a pathway to functionalized sulfones.

A review of the literature highlights the logical progression of these synthetic strategies, moving from harsh, stoichiometric reagents to more controlled and catalytic systems.

Logical Workflow of Sulfone Synthesis Development

Caption: Evolution of primary sulfone synthesis methodologies.

Key Experimental Protocols

Synthesis of Sulfonal (Acetone diethyl sulfone) - Adapted from Baumann and Kast (1888)

Methodology:

-

Formation of the Dithioacetal: Anhydrous acetone is treated with two equivalents of ethanethiol in the presence of a stream of dry hydrogen chloride gas. The reaction mixture is cooled to manage the exothermic reaction. The resulting dithioacetal, 2,2-bis(ethylthio)propane, is separated.

-

Oxidation to the Sulfone: The purified 2,2-bis(ethylthio)propane is dissolved in glacial acetic acid. A solution of potassium permanganate in water is added portion-wise to the stirred solution. The temperature is maintained below a certain threshold to control the oxidation. The reaction is monitored until the purple color of the permanganate persists.

-

Workup and Purification: The reaction mixture is then treated with a reducing agent (e.g., sodium bisulfite) to quench any excess permanganate. The crude Sulfonal precipitates and is collected by filtration. The product is then recrystallized from hot water or ethanol to yield colorless, crystalline plates.

Quantitative Data for Early Organosulfone Compounds

| Compound | Formula | Discoverer(s) | Year | Melting Point (°C) |

| Sulfonal | C₇H₁₆O₄S₂ | Baumann & Kast | 1888 | 125-126 |

| Dapsone | C₁₂H₁₂N₂O₂S | Fromm & Wittmann | 1908 | 175-176 |

The Role of Organosulfones in Biological Signaling Pathways

The discovery of the therapeutic properties of sulfones, starting with Sulfonal, has led to the development of numerous drugs that interact with specific biological pathways. A prominent example is Dapsone (4,4'-diaminodiphenyl sulfone), a cornerstone in the treatment of leprosy and other inflammatory diseases.

Dapsone's primary antibacterial mechanism of action involves the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][2] By competing with the natural substrate, para-aminobenzoic acid (PABA), dapsone effectively halts the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for nucleotide synthesis and bacterial replication.[1][3][4]

Signaling Pathway of Dapsone's Antibacterial Action

Caption: Dapsone inhibits bacterial folic acid synthesis.

Beyond its antibacterial effects, dapsone also exhibits anti-inflammatory properties, though the exact mechanisms are still under investigation. It is believed to interfere with neutrophil function and the production of inflammatory mediators.[3][5]

The continued exploration of organosulfone chemistry promises to yield novel compounds with diverse applications. This technical guide provides a foundational understanding of this important class of molecules, paving the way for future innovations in both academic research and industrial drug development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Dapsone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. Dapsone - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Dapsone? [synapse.patsnap.com]

- 5. Dapsone in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3-Phenylpropylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Phenylpropylsulfonyl)benzene, also known as Phenyl 3-phenylpropyl sulfone, is an organic compound belonging to the sulfone class. Sulfones are characterized by a sulfonyl functional group flanked by two carbon atoms. The presence of two phenyl rings in its structure makes it a diaryl sulfone derivative with potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, synthesis, and known biological context.

Chemical Identity and Properties

The formal IUPAC name for this compound is 3-(benzenesulfonyl)propylbenzene.[1] It is registered under CAS Number 17494-61-0.[1]

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

| IUPAC Name | 3-(benzenesulfonyl)propylbenzene | [1] |

| Synonyms | This compound, 1-(Phenylsulfonyl)-3-phenylpropane | [1] |

| CAS Number | 17494-61-0 | [1] |

| Molecular Formula | C₁₅H₁₆O₂S | [1] |

| Molecular Weight | 260.4 g/mol | [1] |

| Exact Mass | 260.08710092 Da | [1][2] |

| Topological Polar Surface Area | 42.5 Ų | [1][2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 4 | [2] |

| XLogP3-AA | 3.4 | [2] |

Experimental Protocols

Synthesis of 1-(3-Phenylpropylsulfonyl)benzene

While a specific, detailed experimental protocol for the synthesis of 1-(3-phenylpropylsulfonyl)benzene was not found in the immediate search, a general and plausible synthetic route can be devised based on standard organic chemistry principles for sulfone synthesis. A common method involves the oxidation of the corresponding sulfide.

Hypothetical Synthesis Workflow:

-

Thiol-Ene Reaction: Reaction of thiophenol with 3-phenyl-1-propene under radical initiation to form Phenyl 3-phenylpropyl sulfide.

-

Oxidation: Oxidation of the resulting sulfide to the sulfone using a suitable oxidizing agent like hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA).

Detailed Hypothetical Protocol (Oxidation Step):

-

Materials: Phenyl 3-phenylpropyl sulfide, hydrogen peroxide (30% solution), glacial acetic acid, distilled water, diethyl ether, anhydrous magnesium sulfate, sodium bicarbonate.

-

Procedure:

-

Dissolve Phenyl 3-phenylpropyl sulfide (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add hydrogen peroxide (2.2 equivalents) to the solution. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.

-

After the initial exotherm subsides, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.

-

Extract the aqueous mixture with diethyl ether (3 x volume).

-

Combine the organic layers and wash sequentially with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Biological Context and Potential Applications

Direct biological activity or signaling pathway involvement for 1-(3-phenylpropylsulfonyl)benzene is not extensively documented in publicly available literature. However, the broader class of benzenesulfonamides and related sulfone derivatives are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4]

Derivatives of benzenesulfonamides have been investigated for their potential as:

-

Anti-inflammatory agents: Some compounds have shown significant inhibition of carrageenan-induced rat-paw edema.[3][4]

-

Antimicrobial agents: Various derivatives exhibit activity against bacteria such as E. coli and S. aureus, and fungi like C. albicans.[3][4]

-

Antioxidants: Certain benzenesulfonamides have demonstrated antioxidant properties comparable to Vitamin C.[3]

-

Enzyme inhibitors: Hybrid molecules of benzenesulfonamide and piperazine have shown inhibitory potential against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase.[5]

-

Cardiovascular agents: Some sulfonamide derivatives have been studied for their effects on blood pressure and cardiovascular disorders.[6][7]

Given that 1-(3-phenylpropylsulfonyl)benzene shares the core benzenesulfonyl moiety, it could be a candidate for synthesis and screening in drug discovery programs targeting similar pathways. Its specific activity would need to be determined through dedicated biological assays.

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates a logical workflow for the synthesis and characterization of 1-(3-phenylpropylsulfonyl)benzene.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Phenyl-propylsulfonyl-benzene | C15H16O2S | CID 12460133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 7. researchgate.net [researchgate.net]

Phenyl 3-Phenylpropyl Sulfone: A Technical Guide to its Solubility in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of phenyl 3-phenylpropyl sulfone. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on a qualitative assessment based on the molecule's structural features and the well-established principle of "like dissolves like." Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to ascertain precise quantitative data for their specific applications.

Core Concepts: Predicting Solubility

The solubility of a solute in a solvent is governed by the intermolecular interactions between the solute and solvent molecules. The adage "like dissolves like" serves as a fundamental predictive tool. This principle suggests that substances with similar polarities are more likely to be soluble in one another.

This compound possesses a distinct molecular structure that influences its solubility:

-

Two Phenyl Groups: These bulky, nonpolar aromatic rings contribute to the molecule's lipophilic (fat-loving) character, favoring solubility in nonpolar solvents.

-

A Propyl Chain: This flexible alkyl chain further enhances the nonpolar nature of the molecule.

-

A Sulfone Group (SO₂): The sulfone group is highly polar due to the large electronegativity difference between sulfur and oxygen atoms. This group is capable of forming dipole-dipole interactions and potentially weak hydrogen bonds with protic solvents.

The interplay between the nonpolar phenyl and propyl components and the polar sulfone group dictates the overall solubility profile of this compound. It is anticipated to exhibit a degree of solubility in a range of solvents, with optimal solubility likely in solvents of intermediate polarity or those that can effectively interact with both the nonpolar and polar regions of the molecule.

Predicted Solubility in Common Laboratory Solvents

The following table summarizes the predicted qualitative solubility of this compound in a variety of common laboratory solvents. These predictions are based on the structural analysis and the "like dissolves like" principle.

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane | Sparingly Soluble | The large nonpolar phenyl and propyl groups will have favorable interactions with hexane, but the highly polar sulfone group will limit overall solubility. |

| Toluene | Soluble | The aromatic nature of toluene can engage in π-stacking interactions with the phenyl rings of the solute, in addition to van der Waals forces, likely leading to good solubility. | |

| Polar Aprotic | Dichloromethane (DCM) | Soluble | DCM has a moderate polarity that can interact favorably with both the nonpolar and polar regions of the molecule. |

| Tetrahydrofuran (THF) | Soluble | THF's ether oxygen can act as a hydrogen bond acceptor for any potential interactions with the sulfone group, and its overall polarity is suitable for solvating the entire molecule. | |

| Acetone | Soluble | Acetone is a polar aprotic solvent with a strong dipole moment that can interact well with the polar sulfone group, while its organic character can accommodate the nonpolar parts. | |

| Acetonitrile | Moderately Soluble | Acetonitrile is a polar aprotic solvent, but its high polarity might not be as effective at solvating the nonpolar phenyl groups as other polar aprotic solvents. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent that is an excellent solvent for a wide range of organic compounds. It is likely to effectively solvate the polar sulfone group. | |

| Polar Protic | Methanol | Sparingly Soluble | The small alkyl chain of methanol makes it a very polar solvent. While it can hydrogen bond with the sulfone group, it may not effectively solvate the large nonpolar portions of the molecule. |

| Ethanol | Moderately Soluble | Ethanol is less polar than methanol and has a larger alkyl chain, which may provide a better balance for solvating both the polar sulfone group and the nonpolar phenyl and propyl groups. | |

| Water | Insoluble | The large, nonpolar phenyl and propyl groups make the molecule predominantly hydrophobic, leading to very poor solubility in a highly polar solvent like water. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of a solid compound like this compound in a given solvent.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solute)

-

Selected solvent

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately pipette a known volume of the selected solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours). The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid. This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.

-

Alternatively, the concentration of the filtered solution can be determined using a pre-calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

-

Calculation of Solubility:

-

Calculate the solubility in terms of g/L or mg/mL using the mass of the dissolved solute and the volume of the solvent used.

-

If a chromatographic or spectroscopic method is used, calculate the concentration from the calibration curve.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: A generalized workflow for the experimental determination of solubility.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship between the molecular properties of this compound and its predicted solubility, as well as the experimental verification process.

Caption: Logical flow from molecular structure to predicted and experimentally verified solubility.

Phenyl 3-phenylpropyl sulfone: A Technical Guide to Safety, Handling, and Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No comprehensive Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is readily available for Phenyl 3-phenylpropyl sulfone (CAS 17494-61-0). This guide has been compiled from publicly available data for structurally related compounds and general principles of laboratory safety. It is intended for informational purposes and should be supplemented with a thorough risk assessment before handling this chemical.

Chemical Identification and Physical Properties

This compound is an organic sulfone compound. While detailed experimental data is limited, a summary of its computed and basic properties is provided below.

| Property | Value | Source |

| CAS Number | 17494-61-0 | [1][2][3] |

| Molecular Formula | C₁₅H₁₆O₂S | [1][2][3] |

| Molecular Weight | 260.35 g/mol | [1] |

| IUPAC Name | 1-(phenylsulfonyl)-3-phenylpropane | [2] |

| Synonyms | ((3-Phenylpropyl)sulfonyl)benzene, 3-Phenylpropyl phenyl sulfone | [2][3] |

Hazard Identification and Toxicological Information

Specific toxicological data for this compound is not available. The following information is based on general knowledge of aryl sulfones and related compounds.

Potential Health Hazards:

-

Ingestion: May be harmful if swallowed.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause eye irritation.

-

Inhalation: May cause respiratory tract irritation.

Toxicological Data Summary (for related compounds):

| Compound | Test | Result |

| Phenyl Sulfone (Diphenyl Sulfone) | Oral LD50 (mouse) | 375 mg/kg |

This data is for a related compound and should be used for guidance only.

Safe Handling and Storage

Due to the limited safety data, cautious handling in a controlled laboratory environment is essential.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat.

-

Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH-approved respirator with an appropriate cartridge.

Handling Procedures:

-

Avoid direct contact with skin, eyes, and clothing.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents.

First Aid and Emergency Procedures

First Aid Measures:

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek medical attention.

Fire Fighting Measures:

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or foam.

-

Specific Hazards: May emit toxic fumes of sulfur oxides and carbon oxides under fire conditions.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. The following is a generalized procedure for a reaction involving a phenyl sulfone, which should be adapted and optimized for specific experimental needs.

General Procedure for the Synthesis of a Sulfone Derivative:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting aryl sulfone in a suitable dry solvent (e.g., tetrahydrofuran, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Slowly add the appropriate reagent (e.g., an alkylating agent, an electrophile) to the solution at a controlled temperature (e.g., 0 °C or room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique (e.g., thin-layer chromatography, gas chromatography, or liquid chromatography-mass spectrometry).

-

Workup: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., water, saturated ammonium chloride solution).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

-

Isolation: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired sulfone derivative.

Visualizations

The following diagrams illustrate key safety workflows and logical relationships for handling chemical compounds in a laboratory setting.

Caption: Hazard Mitigation Workflow

Caption: Emergency Response Plan

References

The Multifaceted Biological Activities of Aromatic Sulfone Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

The aromatic sulfone functional group, characterized by a sulfonyl moiety attached to two aryl groups, is a cornerstone in medicinal chemistry. Its presence in a molecule can significantly influence physicochemical properties such as polarity, hydrogen bonding capacity, and metabolic stability, thereby modulating a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the diverse pharmacological effects of aromatic sulfone derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. Detailed experimental protocols and visual representations of key biological pathways are included to support researchers in the design and evaluation of novel therapeutic agents based on this versatile scaffold.

Anticancer Activity of Aromatic Sulfone Derivatives

Aromatic sulfone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.

Induction of Apoptosis

A primary mechanism by which aromatic sulfones exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex interplay of pro-apoptotic and anti-apoptotic proteins, with caspases playing a central role as executioner enzymes.

Caption: Intrinsic apoptosis pathway induced by aromatic sulfone derivatives.

Quantitative Data on Anticancer Activity

The anticancer efficacy of aromatic sulfone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values for a selection of aromatic sulfone derivatives against various cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Diaryl Sulfones | Compound 1 | MCF-7 (Breast) | 8.38 | [1] |

| Compound 2 | HCT-116 (Colon) | 1.14 | [1] | |

| Compound 3 | Caco-2 (Colon) | 32.19 | [1] | |

| Heterocyclic Sulfones | Compound 4 | PC-3 (Prostate) | 10.27 | [1] |

| Compound 5 | LNCaP (Prostate) | 5.22 | [1] | |

| Compound 6 | HepG2 (Liver) | 17.69 | [2] | |

| Sulfonamides | Compound 7 | MCF-7 (Breast) | 17.69 | [2] |

| Compound 8 | HepG2 (Liver) | 8.53 | [3] | |

| Compound 9 | PC-3 (Prostate) | 7.27 | [3] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[4]

Materials:

-

Target cancer cell line

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Aromatic sulfone derivative stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the aromatic sulfone derivative in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-